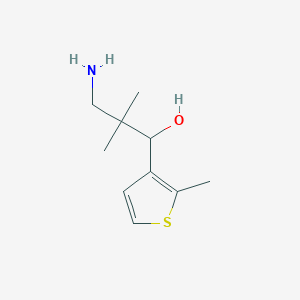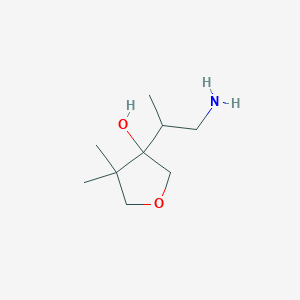
3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol is a chemical compound that belongs to the class of oxolanes. This compound features a unique structure with an aminopropyl group and a dimethyloxolan ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyloxolan-3-one with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolan ring into more saturated forms.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the oxolan ring.
(1-Aminopropan-2-yl)(methyl)amine: Another compound with an aminopropyl group but different structural features.
Uniqueness
3-(1-Aminopropan-2-yl)-4,4-dimethyloxolan-3-ol is unique due to its combination of an aminopropyl group and a dimethyloxolan ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(4-10)9(11)6-12-5-8(9,2)3/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
SMTJLURLESHBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(COCC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



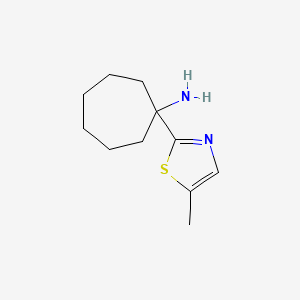


![2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B13209051.png)
amine](/img/structure/B13209065.png)

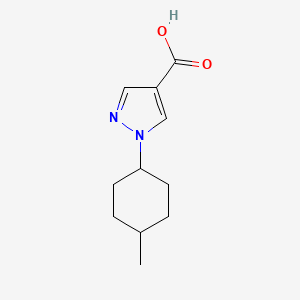
![1-Phenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13209082.png)

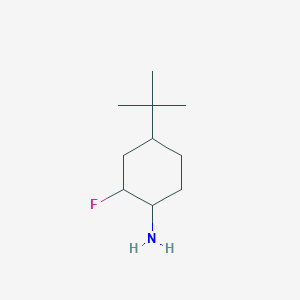
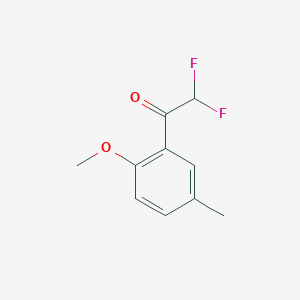
![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
